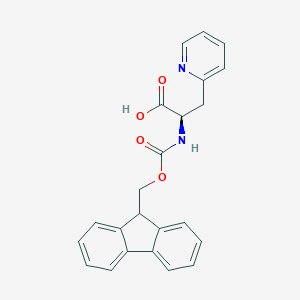

Fmoc-2-D-Pal-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a propanoic acid moiety. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid typically involves multiple steps:

Fmoc Protection:

Formation of the Propanoic Acid Moiety: This can be achieved through various methods, including the use of Grignard reagents or other carboxylation reactions.

Pyridine Ring Introduction: The pyridine ring can be introduced through nucleophilic substitution or other aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-throughput purification methods such as HPLC (High-Performance Liquid Chromatography).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine ring and the Fmoc group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could lead to deprotected amines.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-2-D-Pal-OH is primarily employed in Fmoc-based solid-phase peptide synthesis (SPPS) . This method has become the preferred approach for synthesizing peptides due to its efficiency and versatility. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for easy deprotection under mild conditions, which is crucial for maintaining the integrity of sensitive amino acids during synthesis.

Case Study: Development of Antimicrobial Peptides

In a study focusing on the synthesis of antimicrobial peptides, this compound was incorporated into peptide sequences to enhance their biological activity. The resulting peptides exhibited significant antimicrobial properties against various bacterial strains. The incorporation of this compound not only improved solubility but also contributed to the stability of the peptides in physiological conditions .

Drug Development

The compound has been instrumental in the design of peptidomimetics , which are compounds that mimic the structure and function of peptides but offer enhanced stability and bioavailability. Researchers have synthesized peptidomimetics derived from this compound that demonstrate inhibitory activity against dipeptidyl peptidase IV, an enzyme implicated in diabetes and obesity .

Table 1: Comparison of Peptidomimetics Derived from this compound

| Compound Name | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| Peptidomimetic A | Dipeptidyl Peptidase IV | 75% | |

| Peptidomimetic B | Dipeptidyl Peptidase IV | 82% | |

| Peptidomimetic C | Dipeptidyl Peptidase IV | 68% |

Bioconjugation and Targeted Delivery Systems

This compound is also utilized in bioconjugation techniques to create targeted drug delivery systems. By attaching therapeutic agents to this compound, researchers can enhance the specificity and efficacy of drugs while minimizing side effects.

Case Study: Targeted Cancer Therapy

A recent study demonstrated the use of this compound in developing a targeted cancer therapy system. The compound was conjugated with a chemotherapeutic agent, enabling selective delivery to cancer cells while sparing healthy tissues. This approach significantly improved therapeutic outcomes in preclinical models .

Hydrogel Formation

The compound has been explored for its role in forming self-supporting hydrogels , which are essential for tissue engineering applications. This compound contributes to the mechanical properties and biocompatibility of these hydrogels, making them suitable for cell culture and regenerative medicine.

Table 2: Mechanical Properties of Hydrogels Containing this compound

| Hydrogel Composition | Storage Modulus (Pa) | Application Area |

|---|---|---|

| This compound + K1 | 2526 | Tissue Engineering |

| This compound + K2 | 2400 | Drug Delivery Systems |

| This compound + K3 | 2300 | Regenerative Medicine |

Mécanisme D'action

The mechanism of action for this compound would depend on its specific application. In peptide synthesis, the Fmoc group protects the amine group, preventing unwanted reactions until it is selectively removed under mild conditions using a base like piperidine.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thienyl)propanoic acid: Contains a thiophene ring instead of a pyridine ring.

Uniqueness

The presence of the pyridine ring in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid provides unique electronic properties and potential for specific interactions in biological systems, distinguishing it from similar compounds with different aromatic rings.

Activité Biologique

Fmoc-2-D-Pal-OH (Fluorenylmethyloxycarbonyl-2-D-phenylalanine) is an amino acid derivative that plays a significant role in peptide synthesis and has garnered attention for its biological activity. This article explores the biological properties, applications, and research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis (SPPS). The D-Pal component introduces chirality that can influence the interactions of peptides in biological systems. The compound's structure allows for versatile modifications and applications in drug development and peptide engineering.

The biological activity of this compound is primarily attributed to its role in modulating peptide conformation and stability. Studies have shown that D-amino acids, such as D-Pal, can enhance the resistance of peptides to enzymatic degradation, thereby prolonging their biological half-life and efficacy in therapeutic applications .

Moreover, the incorporation of this compound into peptides has been linked to improved binding affinities for various biological targets, including enzymes and receptors. For instance, cyclic peptides containing D-amino acids have demonstrated enhanced stability and bioactivity compared to their L-amino acid counterparts .

Case Studies

- Peptide Stability and Activity : A study evaluated the stability of cyclic peptides synthesized with this compound against metabolic degradation. The results indicated that these peptides exhibited significantly longer half-lives when incubated with liver microsomes compared to traditional L-peptides, highlighting the protective effect of D-amino acids against first-pass metabolism .

- Therapeutic Applications : Research has explored the use of this compound in developing cell-adhesion peptides for tissue engineering. These peptides were shown to enhance cell attachment and proliferation in vitro, suggesting potential applications in regenerative medicine .

- Peptide Array Screening : A peptide array-based screening approach was employed to identify cell-death inducing peptides modified with this compound. The modified peptides exhibited increased activity due to improved cellular uptake and interaction with intracellular targets, demonstrating the utility of this compound in enhancing therapeutic efficacy .

Data Tables

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIVJCDZOMUITR-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CC=N4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.